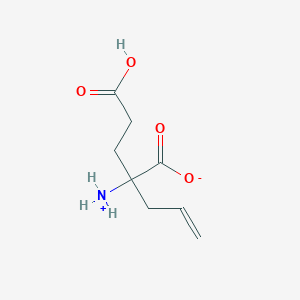

2-Ammonio-2-(2-carboxyethyl)pent-4-enoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO4 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

2-azaniumyl-2-(2-carboxyethyl)pent-4-enoate |

InChI |

InChI=1S/C8H13NO4/c1-2-4-8(9,7(12)13)5-3-6(10)11/h2H,1,3-5,9H2,(H,10,11)(H,12,13) |

InChI Key |

PTKSXFVJUFVQPL-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(CCC(=O)O)(C(=O)[O-])[NH3+] |

Origin of Product |

United States |

Nomenclature, Stereochemistry, and Advanced Structural Elucidation of 2 Ammonio 2 2 Carboxyethyl Pent 4 Enoate

Systematic Nomenclature and Isoform Considerations

The name "2-Ammonio-2-(2-carboxyethyl)pent-4-enoate" provides a clear description of the molecule's structure based on IUPAC nomenclature rules. The parent chain is a pent-4-enoate (B1234886), which indicates a five-carbon chain with a carboxylate group at one end (C1) and a carbon-carbon double bond between the fourth and fifth carbon atoms.

At the second carbon position (the α-carbon relative to the carboxylate), there are two substituents. The "2-Ammonio" prefix denotes the presence of an ammonium (B1175870) group (-NH₃⁺). The "2-(2-carboxyethyl)" substituent indicates an ethyl group that is itself substituted with a carboxyl group at its second position. This side chain is attached to the C2 of the main pentenoate chain.

The compound is an amino acid derivative and can exist in zwitterionic form, where the amino group is protonated to an ammonium ion and one or both of the carboxyl groups are deprotonated to carboxylates. The specific name "this compound" suggests a zwitterionic state where the C1 carboxyl group is a carboxylate. Depending on the pH of the environment, different ionic forms (isoforms) can exist, including fully protonated or fully deprotonated states.

Chiral Centers and Stereoisomeric Forms of this compound

The central carbon atom, C2, of this compound is a chiral center. This is because it is bonded to four different groups:

An ammonio group (-NH₃⁺)

A 2-carboxyethyl group (-CH₂CH₂COOH)

An allyl group (-CH₂CH=CH₂) derived from the pent-4-enoate backbone

A carboxylate group (-COO⁻)

Due to this single chiral center, the compound can exist as a pair of enantiomers: (R)-2-Ammonio-2-(2-carboxyethyl)pent-4-enoate and (S)-2-Ammonio-2-(2-carboxyethyl)pent-4-enoate. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. A 1:1 mixture of the (R) and (S) enantiomers constitutes a racemic mixture.

Absolute Configuration Determination Methodologies

Determining the absolute configuration of a chiral molecule like this compound is crucial for understanding its chemical and biological properties. Several methodologies can be employed for this purpose:

X-ray Crystallography: This is considered the gold standard for determining absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of one of the enantiomers (often co-crystallized with a chiral reference), a three-dimensional model of the molecule can be constructed, revealing the spatial arrangement of its atoms.

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectra can be compared with those of known standards or with theoretical calculations to assign the absolute configuration.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs): The enantiomers can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties, including distinct NMR spectra, which can be analyzed to deduce the absolute configuration of the original enantiomer. mdpi.com Alternatively, a chiral solvating agent can be used to create a chiral environment around the enantiomers, leading to separate signals in the NMR spectrum. mdpi.com

Diastereomeric and Enantiomeric Purity Assessment

The assessment of enantiomeric and diastereomeric purity is critical in stereoselective synthesis and for the characterization of chiral compounds.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a powerful technique for separating and quantifying enantiomers. A stationary phase containing a chiral selector is used, which interacts differently with each enantiomer, leading to different retention times.

NMR Spectroscopy: In the presence of a chiral solvating agent or after derivatization with a chiral agent, the signals corresponding to each enantiomer or diastereomer can be resolved. The relative integration of these signals provides a quantitative measure of the enantiomeric or diastereomeric excess.

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound (¹H, ¹³C, 2D Techniques)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the different types of protons in the molecule. The vinyl protons of the pent-4-enoate moiety would appear in the downfield region (typically 5-6 ppm). The protons of the methylene (B1212753) groups in the carboxyethyl side chain and the pentenoate backbone would resonate at different chemical shifts, influenced by their proximity to the electron-withdrawing carboxyl and ammonio groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments. docbrown.info The carboxylate and carboxylic acid carbons would have chemical shifts in the range of 170-185 ppm. The olefinic carbons of the double bond would be found around 115-140 ppm. The chiral C2 carbon would have a distinct chemical shift, as would the other aliphatic carbons in the structure.

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. youtube.com

COSY: A COSY spectrum would show correlations between protons that are coupled to each other, allowing for the tracing of the proton-proton connectivity within the pentenoate backbone and the carboxyethyl side chain.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, enabling the assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the connectivity across the quaternary C2 carbon, linking the ammonio, carboxyethyl, and pentenoate fragments of the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H5 (CH=CH₂ ) | ~5.1 | Doublet of doublets |

| H4 (CH =CH₂) | ~5.8 | Multiplet |

| H3 (-CH₂ CH=CH₂) | ~2.5 | Multiplet |

| H2' (-CH₂ CH₂COOH) | ~2.1 | Triplet |

| H3' (CH₂CH₂ COOH) | ~2.4 | Triplet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (-C OO⁻) | ~175 |

| C2 (-C (NH₃⁺)-) | ~60 |

| C3 (-C H₂CH=CH₂) | ~40 |

| C4 (-C H=CH₂) | ~135 |

| C5 (=C H₂) | ~118 |

| C1' (-C H₂CH₂COOH) | ~30 |

| C2' (-CH₂C H₂COOH) | ~35 |

| C3' (-C OOH) | ~178 |

Mass Spectrometry (MS) Applications in Structural Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to deduce the molecular formula.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. Common fragmentation pathways for amino acids include the loss of water, ammonia (B1221849), and carbon dioxide. For this specific molecule, characteristic fragment ions would be expected from the cleavage of the C-C bonds of the pentenoate backbone and the carboxyethyl side chain, allowing for the confirmation of the connectivity of the different functional groups.

X-ray Crystallography for Solid-State Structure Determination

As a quaternary α-amino acid, the central carbon atom of the title compound is a stereocenter. X-ray crystallography of a single enantiomer would unambiguously determine its R or S configuration. In the absence of experimental data for this specific molecule, we can infer structural characteristics from related α,α-disubstituted amino acids. nih.gov Studies on such compounds have revealed that the presence of two substituents on the α-carbon significantly restricts the conformational freedom of the molecule. nih.gov

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Volume (ų) | 980 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.35 |

Note: These are hypothetical values based on typical ranges observed for similar small organic molecules and are for illustrative purposes only.

The crystal structure would be stabilized by an extensive network of intermolecular hydrogen bonds involving the ammonium and carboxylate groups, a common feature in the crystal packing of amino acids. nih.gov The solid-state structure would also reveal the specific conformation of the flexible carboxyethyl and pent-4-enoate side chains.

Conformational Analysis and Dynamics of this compound

The conformational landscape of this compound is defined by the rotational freedom around its single bonds. The presence of a quaternary α-carbon introduces significant steric hindrance, which in turn restricts the possible conformations of the backbone and the side chains. nih.gov

ψ (psi): C-N-Cα-C'

φ (phi): N-Cα-C'-N (in a peptide context, but relevant for intramolecular interactions)

χ (chi) angles: Describing the rotation around the bonds within the two side chains.

The conformational preferences of amino acid side chains are influenced by local steric interactions. fccc.edu For the carboxyethyl side chain, staggered conformations around the Cα-Cβ and Cβ-Cγ bonds would be energetically favored to minimize steric clash. The pent-4-enoate side chain, with its terminal double bond, will have conformations influenced by the allylic strain and the desire to minimize interactions with the other bulky substituent on the α-carbon.

In solution, the molecule would exist as an ensemble of interconverting conformers. nih.gov The dynamic nature of the molecule could be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide information on the relative populations of different conformers and the energy barriers between them. The conformational preferences of amino acids are known to be influenced by the solvent environment, with hydrogen bonding playing a key role in stabilizing certain conformations. nih.gov Theoretical calculations, such as density functional theory (DFT), can also be employed to explore the potential energy surface and identify the most stable conformers in the gas phase or in solution. researchgate.net

Synthetic Methodologies for 2 Ammonio 2 2 Carboxyethyl Pent 4 Enoate and Its Analogues

Total Chemical Synthesis Approaches

Total synthesis provides a versatile and powerful platform for constructing complex molecular architectures from simpler, readily available starting materials. nih.gov This approach allows for systematic variation and the creation of analogues not accessible through biological systems. The process typically involves iterative cycles of design and synthesis to achieve the target molecule. nih.gov

Retrosynthetic analysis is the foundational process of deconstructing a target molecule into simpler precursors. For the 2-Ammonio-2-(2-carboxyethyl)pent-4-enoate scaffold, the key feature is the α-quaternary carbon. The primary retrosynthetic disconnections focus on the formation of the C-C and C-N bonds at this stereocenter.

Key retrosynthetic approaches include:

Alkylation of an Amino Acid Enolate Precursor: A common strategy involves the disconnection of one of the α-carbon-carbon bonds. This leads back to a simpler α-amino acid derivative (like a glycine (B1666218) or alanine (B10760859) Schiff base) that can be deprotonated to form a nucleophilic enolate, which is then alkylated. For the target molecule, this could involve alkylating an alanine derivative with an allyl halide, followed by another alkylation with a carboxyethyl equivalent, or vice-versa.

Conjugate Addition: A Michael or conjugate addition strategy can be envisioned where a nucleophile adds to an α,β-unsaturated system. masterorganicchemistry.com For instance, a malonate-type nucleophile (precursor to the carboxyethyl group) could be added to an α-amino-α-allyl acrylate (B77674) derivative.

Cycloaddition Reactions: For cyclic analogues like 2,4-methanoproline, a key retrosynthetic step is the disconnection of the bicyclic system, often leading back to a monocyclic precursor formed via cycloaddition, such as a [2+2] cycloaddition to form a cyclobutane (B1203170) ring. researchgate.net

Strecker Synthesis Analogue: The Strecker synthesis, which combines an aldehyde, ammonia (B1221849), and cyanide, can be adapted for quaternary amino acids. libretexts.org This would involve using a ketone precursor that already contains one of the α-substituents.

Achieving stereocontrol at the α-quaternary center is paramount for producing enantiomerically pure compounds. Several asymmetric strategies have been developed for this purpose.

Cooperative Bimetallic Catalysis: A powerful method for the asymmetric α-allylation of aldimine esters involves a dual catalyst system, such as Pd/Cu or Ir/Cu. nih.govacs.org In this approach, a chiral copper complex generates a chiral azomethine ylide from the aldimine ester, while a palladium or iridium complex activates a racemic allylic alcohol to form a π-allyl species. The subsequent nucleophilic attack occurs with high regioselectivity and excellent stereoselectivity, controlled by the chiral ligand on the copper catalyst. nih.gov This method allows for the direct use of readily available allylic alcohols. nih.gov

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids have emerged as effective catalysts for enantioselective reactions. acs.org They can activate imines, such as N-Boc-protected pyruvate (B1213749) imines, towards nucleophilic attack. For instance, the Friedel-Crafts reaction of indoles with a trifluoropyruvate imine catalyzed by a BINOL-derived phosphoric acid (TRIP) affords quaternary α-amino acids with high yields and enantioselectivities (up to 98:2 er). acs.org

Chiral Auxiliaries: Another established method involves attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. After the key bond-forming step, the auxiliary is removed. This approach has been used in the conjugate addition of lithium amides to N-acryloyloxazolidinones to produce β-amino acids with high stereoselectivity. nih.gov

Stereoselective alkylation and conjugate addition are two of the most important C-C bond-forming reactions for the synthesis of quaternary α-amino acids.

Stereoselective Alkylation: The direct alkylation of enolates derived from amino acid Schiff bases is a cornerstone of this field. To achieve stereoselectivity, phase-transfer catalysis or metal-based catalysis is often employed.

Pd/Cu Dual Catalysis: Asymmetric α-allylation of Schiff base-activated amino acids can be achieved using a Pd/Cu dual catalyst system. This method allows for the synthesis of a variety of non-coded α,α-dialkyl α-amino acids in high yields and with excellent enantioselectivities (up to >99% ee). acs.org

Aza-Friedel-Crafts Alkylation: A versatile protocol for the synthesis of quaternary α-amino esters has been developed via aza-Friedel-Crafts alkylation. chemrxiv.orgchemrxiv.org This method demonstrates an exceptionally broad scope and proceeds under ambient conditions with high efficiency. chemrxiv.org A catalytic enantioselective version has been developed using a phase-transfer counteranion/Brønsted acid pair mechanism. chemrxiv.org

Conjugate Addition Reactions: The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com This reaction is fundamental for creating 1,5-dicarbonyl compounds and can be adapted for amino acid synthesis.

Mechanism: The reaction typically proceeds in three steps: deprotonation of a pronucleophile (e.g., a malonic ester) to form an enolate, conjugate addition of the enolate to the β-carbon of an electrophilic alkene, and subsequent protonation. masterorganicchemistry.com

Application: In the synthesis of the target compound, a malonate derivative could serve as the nucleophile, adding to an α-amino-α,β-unsaturated ester that contains the allyl group. Conditions have been developed for the successful conjugate addition of dimethylmalonate (B8719724) to challenging substrates like 2-formyl-2-cyclohexenone. researchgate.net Chiral amines have been used to catalyze the enantioselective conjugate addition of acetylacetone (B45752) to nitroolefins. grafiati.com

The total synthesis of complex molecules like this compound relies on the efficient preparation of key precursors and intermediates. uni-koeln.de The choice of precursors is critical for controlling the reaction pathway and final product properties. uni-koeln.de

A synthetic route to an analogue, 2,4-methanoproline, illustrates a typical multi-step sequence:

Cycloaddition: A [2+2] cycloaddition between dichloroketene (B1203229) and allyl chloride produces a cyclobutanone (B123998) intermediate. researchgate.net

Functional Group Interconversion: The initial product is converted to 3-(chloromethyl)cyclobutanone. researchgate.net

Imine Formation and Cyanation: Treatment with benzylamine (B48309) forms an imine, which then reacts with acetone (B3395972) cyanohydrin to yield an α-cyano amine. researchgate.net

Intramolecular Cyclization: The α-cyano amine undergoes an intramolecular displacement of the chloride to form the bicyclic nitrile skeleton of the methanoproline analogue. researchgate.net

Hydrolysis: Final hydrolysis of the nitrile and deprotection yields the target amino acid.

Another example is the synthesis of macrocyclic precursors for the vioprolides, which required a convergent approach combining a modified hexapeptide and a dipeptidyl glycerate. nih.gov Such multi-step syntheses often require careful planning of protection and deprotection steps to manage multiple reactive functional groups. nih.gov

| Precursor Type | Example | Purpose in Synthesis | Reference |

| Cyclic Ketones | 3-(chloromethyl)cyclobutanone | Building block for bicyclic amino acid analogues | researchgate.net |

| Aldimine Esters | Glycine or Alanine Schiff bases | Enolate precursors for asymmetric alkylation | nih.govacs.org |

| Unsaturated Esters | 2-Formyl-2-cyclohexenone | Michael acceptors for conjugate addition reactions | researchgate.net |

| Peptide Fragments | Modified tetrapeptides | Building blocks for complex depsipeptides | nih.gov |

This table presents examples of precursors used in the synthesis of complex amino acids and related structures.

In any amino acid synthesis, the selective protection and deprotection of the amine and carboxyl groups are essential to prevent undesired side reactions, such as self-polymerization, and to direct the reactivity. nih.govyoutube.com The choice of protecting groups is governed by their stability to various reaction conditions and the ability to remove them selectively, a concept known as orthogonality. nih.govtotal-synthesis.com

Common Protecting Groups for the Amine Function: Two of the most widely used amine protecting groups are Boc and Cbz. masterorganicchemistry.com

Boc (tert-butyloxycarbonyl): This group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.commasterorganicchemistry.com It is stable to basic, nucleophilic, and hydrogenolysis conditions but is readily cleaved under acidic conditions, often with trifluoroacetic acid (TFA) or hydrogen chloride (HCl). total-synthesis.commasterorganicchemistry.comresearchgate.net The deprotection mechanism involves protonation of the carbamate, followed by fragmentation to release the free amine, carbon dioxide, and isobutylene. total-synthesis.com

Cbz (benzyloxycarbonyl): This group is installed using benzyl (B1604629) chloroformate (Cbz-Cl) and a mild base. total-synthesis.com It is stable to acidic and basic conditions but is selectively removed by catalytic hydrogenolysis (e.g., H₂ over a palladium-on-carbon catalyst), which releases the free amine, carbon dioxide, and toluene. masterorganicchemistry.comtotal-synthesis.com

Protection of the Carboxyl Function: The carboxyl group is most commonly protected as an ester (e.g., methyl, ethyl, or tert-butyl ester). These groups can be cleaved by hydrolysis under acidic or basic conditions. The tert-butyl ester is particularly useful as it can be removed under acidic conditions simultaneously with a Boc group.

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Orthogonal To |

| tert-butyloxycarbonyl | Boc | Boc₂O | Acid (TFA, HCl) | Cbz, Fmoc |

| benzyloxycarbonyl | Cbz or Z | Cbz-Cl | Catalytic Hydrogenolysis (H₂/Pd-C) | Boc, Fmoc |

| 9-fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl | Base (e.g., Piperidine) | Boc, Cbz |

This table summarizes common orthogonal protecting groups used in amino acid and peptide synthesis. nih.govtotal-synthesis.commasterorganicchemistry.comtotal-synthesis.com

Biocatalytic and Chemo-enzymatic Synthetic Routes

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical methods, often providing unparalleled stereoselectivity under mild reaction conditions. rsc.org Chemo-enzymatic approaches combine the best of both worlds, integrating highly selective enzymatic steps into a multi-step chemical synthesis. nih.gov

Biocatalytic Methods for Quaternary Amino Acid Synthesis:

Aldol (B89426) Reactions: Engineered enzymes, such as L-serine hydroxymethyltransferase from Streptococcus thermophilus, can catalyze the stereoselective aldol reaction between D-alanine or D-serine and a wide range of aldehydes to produce α,α-dialkyl-α-amino acid derivatives with excellent enantioselectivity. thieme-connect.com

Desymmetrization and Kinetic Resolution: Enzymes like Pig Liver Esterase (PLE) can be used for the enantioselective hydrolysis (desymmetrization) of prochiral malonates to create chiral monoesters, which are key intermediates for α,α-dialkyl amino acids. fau.de Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are widely used for the kinetic resolution of racemic intermediates, providing access to enantioenriched compounds. fau.demdpi.com

C-H Amination: Directed evolution has produced protoglobin nitrene transferases that can catalyze the enantioselective intermolecular amination of α-C-H bonds in carboxylic acid esters, providing a direct route to chiral α-amino esters. nih.gov

Chemo-enzymatic Synthesis: A chemo-enzymatic strategy combines the efficiency of chemical transformations with the selectivity of biocatalysis. nih.gov

A representative chemo-enzymatic approach could involve:

A chemical synthesis to create a racemic intermediate, for example, a piperidone derivative via a transition-metal-free dual C-H oxidation. mdpi.com

An enzymatic resolution step, using an enzyme like CAL-B, to selectively acylate one enantiomer, allowing for the separation of the two enantiomers in high enantiomeric excess. mdpi.com

Further chemical modification of the separated, enantiopure intermediates to reach the final target products.

This integrated approach leverages the strengths of both synthetic paradigms to access complex, chiral molecules efficiently.

Enzymatic Formation of Amino Acid and Alkene Moieties

The enzymatic construction of the core structure of α-allylglutamic acid can be approached through several biocatalytic pathways that form the crucial carbon-carbon and carbon-nitrogen bonds.

One prominent strategy involves the direct, enantioselective allylic alkylation of amino acid esters. A biomimetic approach utilizing a specially designed, centrally chiral pyridoxal (B1214274) catalyst enables the α-C allylic alkylation of N-unprotected α-substituted amino acid esters. acs.org This method has proven effective for producing a variety of α-quaternary chiral glutamic acid derivatives in high yields with excellent diastereo- and enantioselectivities. acs.org The reaction tolerates a wide array of functional groups, highlighting its synthetic utility. acs.org

Another powerful enzymatic method is the use of transaminases. Branched-chain aminotransferases (BCATs), which are pyridoxal 5′-phosphate (PLP) dependent enzymes, catalyze the reversible stereoselective transamination of branched-chain α-keto acids. researchgate.net These enzymes exhibit a broad substrate spectrum and can be used to produce L-series glutamic acid analogues with very high stereoselectivity from their corresponding 2-oxoglutaric acid precursors. researchgate.net

Tandem enzymatic reactions provide an efficient route to complex amino acids. One such one-pot, two-step process involves an initial enantioselective aldol addition of pyruvate to an aldehyde, catalyzed by an aldolase, to form a chiral 4-hydroxy-2-oxo acid. nih.gov This intermediate is then enantioselectively aminated in the second step using an (S)-selective transaminase to yield the final γ-hydroxy-α-amino acid derivative. nih.gov This tandem approach demonstrates how multiple enzymes can be combined to build complex scaffolds from simple precursors. nih.gov

Enzyme-Catalyzed Functional Group Interconversions

Enzymes can facilitate the conversion of functional groups on a pre-existing molecular scaffold to yield the desired product. For glutamic acid derivatives, several classes of enzymes are particularly relevant.

Transaminases : As mentioned, transaminases are key for interconverting α-keto acids and α-amino acids. Branched-chain amino acid aminotransferases (BCATs) are particularly useful for creating glutamic acid analogues due to their broad substrate tolerance, which is complementary to that of aspartate aminotransferases. researchgate.net

Proteases and Lipases : These hydrolases can be used for selective transformations of carboxyl groups. For instance, the protease Alcalase can catalyze the α-selective benzyl esterification of N-Boc L-glutamic acid. frontiersin.org Conversely, lipases or esterases can be employed for the γ-selective hydrolysis of α,γ-dibenzyl L-glutamate. frontiersin.org

Amidases : Enzymes like glutaminase (B10826351) can perform γ-selective amide hydrolysis. This strategy has been explored for the synthesis of α-benzyl L-glutamine. frontiersin.org

Oxygenases : While not directly forming the target compound, oxygenases represent a class of enzymes capable of powerful functional group interconversions. P450 monooxygenases, for example, can be engineered to perform regio- and enantioselective hydroxylation of amino acids at allylic C-H bonds, offering a pathway to hydroxylated analogues. rsc.org

Strategies for Enhancing Enantioselectivity in Biocatalysis

Achieving high enantioselectivity is a primary goal of biocatalysis. Several strategies are employed to identify or engineer enzymes for optimal stereocontrol in the synthesis of chiral amino acids.

Enzyme-Based Strategies: A primary method involves screening diverse enzymes to find stereocomplementary versions that produce the desired enantiomer. rsc.org When a suitable natural enzyme cannot be found, protein engineering becomes essential. This can be done through two main approaches:

Directed Evolution: This process mimics natural evolution in the laboratory. It involves creating libraries of enzyme variants through random mutagenesis, followed by screening for improved activity and selectivity. This has been successfully used to engineer transaminases for industrial applications. nih.gov

Rational Mutagenesis: This approach uses knowledge of the enzyme's crystal structure and mechanism to make specific, targeted mutations. nih.govfrontiersin.org By altering amino acid residues in the active site that interact with the substrate, one can shift the substrate's orientation to favor the formation of a different stereoisomer. frontiersin.org For example, analysis of an engineered myoglobin (B1173299) revealed that mutating residues Ile107, Val64, and Ala68 was crucial for enhancing enantioselectivity in a C–H amidation reaction. nih.gov

Substrate-Based Strategies: In some cases, the stereochemical outcome can be controlled by modifying the substrate itself. The configuration of the starting alkene or the nature of its substituents can significantly influence the absolute configuration of the final product. rsc.org

The following table summarizes key enzyme engineering strategies for improving selectivity.

| Strategy | Description | Example Application |

| Directed Evolution | Involves iterative rounds of random mutagenesis and screening to identify variants with desired properties like enhanced stereoselectivity. | Engineering a transaminase for the synthesis of sitagliptin. nih.gov |

| Rational Mutagenesis | Uses structural information (crystal structure or homology model) to make specific mutations in the enzyme's active site to alter substrate binding or catalytic activity. | Mutating residues in an epoxide hydrolase to enhance activity towards bulky substrates. nih.gov |

| Computational Modeling | Employs computational tools to predict the effects of mutations, thereby reducing the experimental effort required for screening. | Designing AspB variants for the hydroamination of substituted acrylates. nih.gov |

| Enantioselective Inhibition | Involves adding a chiral inhibitor that selectively inhibits the reaction pathway leading to the undesired enantiomer, thereby increasing the enantiomeric excess of the desired product. acs.org | Improving the enantioselectivity of lipase-catalyzed resolutions. acs.org |

Derivatization Strategies for this compound

The three distinct functional groups of this compound—two carboxyl groups, an amino group, and a terminal alkene—offer multiple handles for chemical modification.

Esterification and Amidation Reactions of Carboxyl Groups

The presence of two carboxyl groups (α and γ) necessitates strategies for selective modification.

Esterification: Selective esterification can be achieved through both chemical and enzymatic means.

Chemical Synthesis: A common approach involves using protecting groups. For instance, commercially available N-Boc-L-glutamic acid α-tert-butyl ester can be selectively esterified at the γ-carboxyl group. nih.gov A Mitsunobu reaction using allyl alcohol, triphenylphosphine, and diisopropylazodicarboxylate (B7806520) (DIAD) yields the γ-allyl ester derivative. nih.gov

Enzymatic Synthesis: Proteases can catalyze esterification with high regioselectivity. The protease Alcalase, for example, selectively esterifies the α-carboxyl group of N-Boc L-glutamic acid with benzyl alcohol, achieving a yield of 81%. frontiersin.org

Amidation: Standard peptide coupling reagents are used for amidation. The carboxyl groups can be activated, often using condensing agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS), to react with primary amines. mdpi.com This method has been used to graft amino-terminated molecules onto the side chains of poly(γ-glutamic acid). mdpi.com On-resin peptide synthesis techniques also allow for selective amidation, for example by cyclizing an ornithine or lysine (B10760008) residue with the side-chain carboxyl group of a glutamic acid analogue. nih.gov

Modifications at the Amino Group

The primary amino group is a potent nucleophile and can be modified through several common reactions. researchgate.netyoutube.com

Acylation: The amino group readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, or with acid anhydrides at a mildly basic pH to form stable amide bonds. researchgate.netnih.gov This is a common method for attaching labels like biotin (B1667282) or fluorescent dyes. nih.gov

Reductive Alkylation (Reductive Amination): This two-step process involves the reaction of the amino group with a carbonyl compound (aldehyde or ketone) to form a Schiff base (imine), which is then reduced by a hydride-donating agent (e.g., sodium cyanoborohydride) to form a secondary or tertiary amine. nih.gov

N-Alkylation/Arylation: More advanced methods allow for N-functionalization using phenols or cyclohexenones as alkylating or arylating reagents, respectively, under biocompatible conditions. researchgate.net

Reactions Involving the Terminal Alkene Moiety

The terminal alkene is a versatile functional group that can undergo a wide range of electrophilic addition and metathesis reactions. nih.govyoutube.comyoutube.com The reactivity of the alkene provides a powerful tool for further diversification of the amino acid structure. nih.govnih.gov

A key transformation is olefin metathesis . The α-allyl group can participate in ring-closing metathesis (RCM) to generate cyclic amino acid derivatives, such as higher ring homologues of proline. nih.govnih.govacs.org It can also undergo cross-metathesis to introduce different functional groups at the terminus of the side chain, as demonstrated in the synthesis of homotyrosine and homoglutamate analogues. acs.org

Other common alkene reactions that can be applied are summarized in the table below.

| Reaction Type | Reagents | Product | Key Features (Regio/Stereoselectivity) |

| Hydrohalogenation | HBr, HCl | Alkyl Halide | Markovnikov addition (halogen adds to the more substituted carbon). youtube.com |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | Alcohol | Markovnikov addition; subject to carbocation rearrangement. youtube.com |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | Alcohol | Markovnikov addition; anti-addition of H and OH; no rearrangement. youtube.com |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Alcohol | Anti-Markovnikov addition (OH adds to the less substituted carbon); syn-addition of H and OH. youtube.comyoutube.com |

| Halogenation | Br₂, Cl₂ | Vicinal Dihalide | Anti-addition. youtube.com |

| Halohydrin Formation | Br₂, H₂O | Halohydrin | Markovnikov addition (OH adds to more substituted carbon); anti-addition. youtube.comyoutube.com |

| Epoxidation | mCPBA | Epoxide | Syn-addition. youtube.com |

| Oxidative Cleavage (Ozonolysis) | 1. O₃2. DMS (reductive) or H₂O₂ (oxidative) | Aldehydes/Ketones or Carboxylic Acids | Cleaves the C=C bond. Products depend on substitution and workup conditions. youtube.com |

Biochemical Pathways and Enzymatic Transformations Involving 2 Ammonio 2 2 Carboxyethyl Pent 4 Enoate

Putative Biosynthetic Routes of 2-Ammonio-2-(2-carboxyethyl)pent-4-enoate

The biosynthesis of this complex amino acid likely involves the modification of a precursor molecule through a series of enzymatic reactions. The following subsections explore the potential origins and transformations leading to its formation.

Precursor Identification and Metabolic Intermediates (e.g., from 2-oxopent-4-enoate)

A plausible immediate precursor to this compound is its corresponding α-keto acid, 2-oxo-4-vinyladipate . The biosynthesis of this keto acid could potentially branch off from existing metabolic pathways. One such hypothetical starting point is the metabolism of 2-oxopent-4-enoate (B1242333) , an intermediate in the degradation pathway of certain aromatic compounds like catechol. asm.org The enzyme 2-oxopent-4-enoate hydratase normally catalyzes the conversion of 2-oxopent-4-enoate to 4-hydroxy-2-oxopentanoate. wikiwand.com

A hypothetical enzymatic pathway could involve the condensation of 2-oxopent-4-enoate with a three-carbon unit, such as pyruvate (B1213749) or phosphoenolpyruvate, in a reaction analogous to aldol (B89426) condensation. This would generate a branched-chain keto acid that, after subsequent enzymatic modifications including dehydration and reduction, could yield 2-oxo-4-vinyladipate.

Another potential route could involve the modification of a more common metabolic intermediate, such as α-ketoglutarate. An enzymatic allylation reaction, while rare in primary metabolism, could introduce the vinyl group. The synthesis of α-allyl amino acids has been explored in organic chemistry, and nature may harbor enzymes capable of similar transformations. acs.orgacs.orgnih.gov

Role of Transamination and Reductive Amination in Formation

Once the precursor keto acid, 2-oxo-4-vinyladipate, is formed, the introduction of the amino group is a critical step. Two primary biochemical reactions are responsible for this transformation: transamination and reductive amination.

Transamination: This is a common reaction in amino acid metabolism where an amino group is transferred from a donor amino acid (like glutamate (B1630785) or alanine) to a keto acid acceptor. wikipedia.orgwikipedia.org A specific aminotransferase, or a transaminase with broad substrate specificity, could catalyze the transfer of an amino group to 2-oxo-4-vinyladipate to form this compound. wikipedia.org The reaction is reversible, and the direction is typically driven by the concentration of reactants and products. wikipedia.org The synthesis of peptides from α-keto amides via asymmetric transamination has been demonstrated, suggesting the plausibility of such a reaction for this complex keto acid. nih.gov

Reductive Amination: This process involves the direct amination of a keto acid in the presence of a reducing agent, such as NADH or NADPH, and ammonia (B1221849). rsc.org An enzyme like a dehydrogenase could catalyze this reaction. While less common for the biosynthesis of standard amino acids, it is a known mechanism for the formation of some non-standard amino acids. google.com

Connection to Branched-Chain Amino Acid Metabolism or Fatty Acid Oxidation (Hypothetical)

The structure of this compound, being a branched-chain amino acid, suggests a potential link to the metabolism of other branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. The catabolism of BCAAs can influence fatty acid oxidation. physiology.orgresearchgate.netnih.govfrontiersin.org It is hypothesized that the catabolism of this novel amino acid could feed into similar pathways. For instance, its degradation might produce intermediates that enter the tricarboxylic acid (TCA) cycle, thereby influencing cellular energy status and fatty acid metabolism. nih.gov The interplay between BCAA catabolism and lipid metabolism is complex, with evidence suggesting that increased BCAA catabolism can enhance fatty acid oxidation. researchgate.net

Enzymology of this compound

The biosynthesis and transformation of this hypothetical amino acid would rely on a suite of specific enzymes.

Enzymes Catalyzing its Formation or Transformation

The formation of this compound would likely be catalyzed by a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase . wikipedia.orgnih.gov These enzymes are central to amino acid biosynthesis and degradation. nih.gov Given the unique structure of the substrate, the specific aminotransferase would likely possess a tailored active site to accommodate the vinyl and carboxyethyl side chains. The enzymatic synthesis of α,α-disubstituted amino acids is an active area of research, and biocatalysts are being developed for such challenging transformations. nih.govucsb.edunih.gov

Alternatively, a dehydrogenase could catalyze its formation via reductive amination. The transformation of the amino acid would likely be initiated by a transaminase to convert it back to its corresponding keto acid, or by other PLP-dependent enzymes that could act on its side chain.

Mechanistic Studies of Enzyme-Substrate Interactions

While no direct mechanistic studies exist for enzymes acting on this compound, we can infer potential mechanisms from related enzymes.

For a putative aminotransferase , the mechanism would follow the classic two-stage ping-pong mechanism. wikipedia.org

The α-keto acid (2-oxo-4-vinyladipate) would bind to the enzyme's active site.

The amino group from the pyridoxamine (B1203002) phosphate (B84403) (PMP) form of the cofactor would be transferred to the keto acid, forming the amino acid and converting the cofactor to the pyridoxal phosphate (PLP) form.

The newly synthesized amino acid would then be released.

A donor amino acid (e.g., glutamate) would bind, and its amino group would be transferred to the PLP cofactor, regenerating the PMP form and releasing the corresponding keto acid (α-ketoglutarate).

The stereochemistry of the final amino acid would be determined by the specific geometry of the enzyme's active site during the transamination reaction.

Kinetic Characterization of Associated Enzymatic Reactions

There is no publicly available data on the kinetic parameters (e.g., K_m, k_cat) of any enzymatic reactions involving this compound. Such studies are essential for understanding the efficiency and specificity of an enzyme for its substrate. The absence of this information indicates that the enzymatic interactions of this compound have not been characterized.

Structural Biology of Enzymes Interacting with this compound

No structural data, such as X-ray crystallography or NMR spectroscopy, is available for any enzyme in complex with this compound. Consequently, details regarding the active site architecture, binding modes, and the specific amino acid residues involved in its recognition and catalysis remain unknown.

Degradative Pathways and Metabolic Fate

The metabolic fate of this compound has not been elucidated in any organism.

Potential Catabolic Enzymes and Intermediates

There is no information to identify potential catabolic enzymes such as decarboxylases, hydratases, or dioxygenases that might act on this compound. As a result, no metabolic intermediates of its degradation have been proposed or identified.

Role in Microbial Degradation Processes

No studies have implicated this compound in any microbial degradation processes. Its potential as a carbon or nitrogen source for microorganisms is currently unknown.

Advanced Analytical Methodologies for Detection and Quantification of 2 Ammonio 2 2 Carboxyethyl Pent 4 Enoate

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone for the separation and purification of individual components from a mixture. For a compound like 2-Ammonio-2-(2-carboxyethyl)pent-4-enoate, various chromatographic techniques can be employed, each with its own set of advantages.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds such as amino acids. shimadzu.com The development of a robust HPLC method for this compound would likely involve reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

Due to the high polarity and potential for poor retention on conventional C18 columns, several strategies can be employed. The use of a polar-embedded C18 column or hydrophilic interaction liquid chromatography (HILIC) could be beneficial. nih.gov Another approach is the use of pre-column derivatization to attach a chromophore or fluorophore to the amino group, enhancing detection by UV-Vis or fluorescence detectors and improving chromatographic behavior. shimadzu.comnih.gov Common derivatizing agents for amino acids include o-phthalaldehyde (B127526) (OPA), phenyl isothiocyanate (PITC), and dansyl chloride. shimadzu.com

Method validation would be performed in accordance with regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and robustness to ensure the method is fit for its intended purpose.

Interactive Table 1: Illustrative HPLC Parameters for Amino Acid Analysis

| Parameter | Setting |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and an aqueous buffer (e.g., phosphate (B84403) or acetate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 210 nm (for underivatized) or wavelength specific to derivatizing agent |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, amino acids like this compound are non-volatile due to their zwitterionic nature at physiological pH. Therefore, derivatization is a mandatory step to increase their volatility for GC analysis. sigmaaldrich.com

A two-step derivatization process is common. The first step involves esterification of the carboxyl groups, for example, with an acidic alcohol. The second step is the acylation of the amino and any other active hydrogens. Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is another widely used single-step derivatization technique that converts the polar functional groups into more volatile silyl (B83357) derivatives. sigmaaldrich.com

The resulting volatile derivative can then be separated on a GC column, typically a nonpolar or medium-polarity capillary column, and detected by a flame ionization detector (FID) or a mass spectrometer.

Since this compound possesses a chiral center, separating its enantiomers (D and L forms) is often crucial in biological and pharmaceutical studies. Chiral chromatography is the most direct method for this purpose. This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chromatographytoday.com

Several types of CSPs are available for amino acid separations, including those based on cyclodextrins, macrocyclic glycopeptides (like teicoplanin), and ligand-exchange phases. chromatographytoday.com The choice of CSP and mobile phase is critical for achieving baseline resolution of the enantiomers. For instance, teicoplanin-based CSPs have been shown to be effective in separating various amino acids. chromatographytoday.com

Hyphenated Techniques

Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced selectivity and sensitivity, making them indispensable for complex sample analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for trace analysis and metabolomics studies. nih.gov For this compound, LC-MS/MS would provide the ability to detect and quantify the compound at very low concentrations in complex biological matrices like plasma and urine. nih.govresearchgate.net

The LC part of the system separates the compound of interest from the matrix components. The separated compound then enters the mass spectrometer, where it is ionized, typically by electrospray ionization (ESI). In the tandem mass spectrometer, the precursor ion corresponding to the protonated or deprotonated molecule is selected and fragmented to produce characteristic product ions. The detection of these specific transitions in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and quantitative accuracy. technologynetworks.com

Interactive Table 2: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Setting |

| LC System | UPLC/HPLC |

| Column | HILIC or Reversed-Phase C18 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]+ |

| Product Ions (m/z) | Specific fragments resulting from collision-induced dissociation |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. Following derivatization to make this compound volatile, GC-MS can be used for its definitive identification and quantification. The mass spectrometer provides a mass spectrum of the derivatized compound, which serves as a chemical fingerprint, allowing for unambiguous identification.

Studies on related compounds, such as γ-glutamyl peptides, have shown that derivatization followed by GC-MS analysis can be a powerful tool. For example, esterification followed by acylation with reagents like pentafluoropropionic anhydride (B1165640) can yield derivatives with excellent chromatographic and mass spectrometric properties. nih.govnih.govresearchgate.net The use of electron-capture negative-ion chemical ionization (ECNICI) can further enhance sensitivity for halogenated derivatives. nih.govnih.govresearchgate.net

Quantitative Analysis Approaches

Quantitative analysis of "this compound" is essential for determining its concentration in various matrices, from biological fluids to environmental samples. This process relies on establishing a precise relationship between the analytical signal generated by the compound and its concentration. Methodologies such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are frequently employed for the quantification of amino acids and their analogues. semanticscholar.orgyoutube.comnih.govchromatographyonline.com These techniques are valued for their sensitivity, accuracy, and the ability to resolve complex mixtures. youtube.comchromatographyonline.com

For a novel or non-proteinogenic amino acid like this compound, developing a robust quantitative method is a critical first step for any scientific investigation. This typically involves meticulous sample preparation, which may include derivatization to enhance chromatographic separation or detection sensitivity. biosyn.combiosyn.comnih.gov The ultimate goal is to generate reproducible and reliable data that can be confidently interpreted. nih.govnih.gov

Development of Calibration Curves and Internal Standard Methods

A cornerstone of quantitative analysis is the use of calibration curves, which graphically represent the relationship between the known concentrations of a substance and the corresponding analytical response. biosyn.comksu.edu.sa To construct a calibration curve for this compound, a series of standard solutions with precisely known concentrations are prepared and analyzed. biosyn.comumw.edu.pl The instrument's response (e.g., peak area in a chromatogram) is then plotted against the concentration of the analyte. The resulting graph, which should be linear over a specific range, serves as the basis for determining the concentration of the compound in an unknown sample by measuring its response and interpolating the concentration from the curve. ksu.edu.saresearchgate.net The linearity of a calibration curve is typically evaluated by the coefficient of determination (R²), with values greater than 0.995 often considered acceptable. acs.org

To enhance the accuracy and precision of quantification, an internal standard (IS) is often incorporated into the analytical workflow. usp.org An IS is a compound that is chemically similar to the analyte but not naturally present in the sample. researchgate.net It is added in a constant, known amount to all samples, including calibration standards and unknowns. usp.org The IS helps to correct for variations that can occur during sample preparation and analysis, such as extraction inefficiencies or injection volume inconsistencies. youtube.com The ratio of the analyte's response to the IS's response is then used for plotting the calibration curve and for quantification.

For the analysis of amino acid analogues, suitable internal standards could include non-naturally occurring amino acids like norleucine or sarcosine, or, for mass spectrometry-based methods, a stable isotope-labeled version of the analyte itself. nih.govresearchgate.netresearchgate.net The ideal internal standard should have similar chromatographic behavior and ionization efficiency to the target analyte without interfering with any components in the sample matrix. usp.org

Below is an illustrative data table demonstrating the construction of a calibration curve for this compound using an internal standard.

| Standard Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1.0 | 15,234 | 148,987 | 0.102 |

| 2.5 | 37,890 | 149,123 | 0.254 |

| 5.0 | 76,112 | 150,011 | 0.507 |

| 10.0 | 151,987 | 149,554 | 1.016 |

| 25.0 | 380,045 | 150,234 | 2.529 |

| 50.0 | 755,678 | 149,888 | 5.042 |

This table is for illustrative purposes only. The data is hypothetical and intended to demonstrate the principles of a calibration curve with an internal standard.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies

Establishing the sensitivity of an analytical method is crucial. This is defined by two key parameters: the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. acs.org It represents the threshold at which the presence of the compound can be qualitatively confirmed.

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. acs.orgmdpi.com The LOQ is a critical parameter for any quantitative assay, as it defines the lower boundary of the reliable working range of the method.

Several approaches are used to determine LOD and LOQ. A common method involves assessing the signal-to-noise (S/N) ratio of the analytical signal. Typically, an S/N ratio of 3 is used to establish the LOD, while an S/N ratio of 10 is used for the LOQ. acs.org Another widely accepted method calculates these limits based on the standard deviation of the response and the slope of the calibration curve. The formulas are generally expressed as:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ is the standard deviation of the y-intercept of the regression line or the standard deviation of blank sample measurements. acs.org

S is the slope of the calibration curve. acs.org

For a compound like this compound, LOD and LOQ values would be determined experimentally using the chosen analytical method (e.g., LC-MS/MS). These values are highly dependent on the instrument, the sample matrix, and the specific method parameters.

The following table provides hypothetical LOD and LOQ values for this compound in different matrices to illustrate the expected outcomes of such studies.

| Analytical Method | Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |

| HPLC-UV | Standard Solution | 5.2 | 17.3 |

| LC-MS/MS | Human Plasma | 0.8 | 2.7 |

| LC-MS/MS | Waste Water | 1.5 | 5.0 |

This table is for illustrative purposes only. The data is hypothetical and based on typical values for similar compounds. Actual values would need to be determined through experimental validation.

Chemical Reactivity and Mechanistic Investigations of 2 Ammonio 2 2 Carboxyethyl Pent 4 Enoate

Reactions of the Alkene Moiety

The carbon-carbon double bond in the pent-4-enoate (B1234886) portion of the molecule is a site of significant reactivity, susceptible to a variety of addition and cycloaddition reactions.

Electrophilic Addition Reactions

The electron-rich nature of the alkene allows it to readily undergo electrophilic addition reactions. The reaction mechanism typically involves the initial attack of an electrophile on the double bond, forming a carbocation intermediate. This intermediate is then captured by a nucleophile to yield the final addition product. The regioselectivity of this addition is expected to follow Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. However, the presence of the electron-withdrawing quaternary ammonium (B1175870) and carboxyl groups can influence the electron density of the double bond and potentially affect the regiochemical outcome.

Common electrophiles that can react with the alkene moiety include halogens (e.g., Br₂, Cl₂), hydrogen halides (e.g., HBr, HCl), and water in the presence of an acid catalyst. The stereochemistry of these additions can vary, with anti-addition being favored for reactions involving halonium ion intermediates and syn- or anti-addition possible for other electrophiles, depending on the reaction conditions and the structure of the intermediate.

Radical Reactions and Polymerization Potential

The alkene functionality of 2-Ammonio-2-(2-carboxyethyl)pent-4-enoate also allows it to participate in radical reactions. In the presence of a radical initiator, the double bond can undergo radical addition, leading to the formation of a new carbon-centered radical. This radical can then propagate a chain reaction, leading to the formation of polymers.

The polymerization potential of this compound is of particular interest due to the presence of the charged ammonio and carboxylate groups. These ionic functionalities can impart unique properties to the resulting polymer, such as water solubility, polyelectrolyte behavior, and the ability to form hydrogels. The polymerization can be initiated by various methods, including thermal decomposition of initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or through photochemically induced radical generation. The kinetics and mechanism of polymerization would be influenced by factors such as monomer concentration, initiator concentration, temperature, and the solvent system used.

Cycloaddition Reactions (e.g., Diels-Alder)

The alkene in this compound can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.com In this type of reaction, a conjugated diene reacts with the alkene (the dienophile) to form a six-membered ring. The feasibility and rate of the Diels-Alder reaction are highly dependent on the electronic properties of both the diene and the dienophile.

The presence of the electron-withdrawing groups adjacent to the double bond in this compound would likely enhance its reactivity as a dienophile, particularly in reactions with electron-rich dienes. The stereospecificity of the Diels-Alder reaction, where the stereochemistry of the reactants is preserved in the product, is a key feature. The endo rule, which often predicts the major stereoisomer in kinetically controlled Diels-Alder reactions, would also be a relevant consideration in predicting the structure of the resulting cycloadducts. Lewis acid catalysis, a common strategy to accelerate Diels-Alder reactions, could potentially be employed, although the presence of the basic nitrogen and acidic carboxyl groups might complicate the catalytic cycle. mdpi.com

Reactions of the Carboxylic Acid Groups

The two carboxylic acid groups in this compound are key sites for a variety of chemical transformations, including esterification, amidation, and decarboxylation.

Esterification and Amidation Kinetics

The carboxylic acid functionalities can be converted to esters and amides through reactions with alcohols and amines, respectively. These reactions are typically acid-catalyzed and proceed through a nucleophilic acyl substitution mechanism.

Esterification: The reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) leads to the formation of the corresponding ester. The kinetics of this equilibrium process can be influenced by several factors, including the structure of the alcohol, temperature, and the efficiency of water removal to drive the reaction towards the products.

Amidation: The formation of amides requires the reaction of the carboxylic acid with an amine. This reaction is often less favorable than esterification and may require the use of coupling agents (e.g., dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)) to activate the carboxylic acid towards nucleophilic attack by the amine. The kinetics of amidation are dependent on the nucleophilicity of the amine and the reaction conditions employed.

A hypothetical study on the relative reaction rates for the esterification of this compound with different primary alcohols under acidic conditions might yield data similar to that presented in the table below.

| Alcohol | Relative Rate Constant (k_rel) |

| Methanol | 1.00 |

| Ethanol | 0.85 |

| Propan-1-ol | 0.72 |

| Butan-1-ol | 0.65 |

This table is for illustrative purposes and does not represent actual experimental data.

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is another potential reaction pathway for this compound. The ease of decarboxylation depends on the stability of the carbanion intermediate formed upon loss of CO₂.

For this particular compound, the presence of a quaternary carbon atom bearing the ammonio and two carboxyl groups suggests that decarboxylation might be challenging under standard conditions. However, at elevated temperatures or in the presence of specific catalysts, decarboxylation could occur. The mechanism would likely involve the formation of a zwitterionic intermediate, followed by protonation to yield the final product. The presence of the double bond in the pent-4-enoate chain might also influence the decarboxylation pathway, potentially through participation in intramolecular rearrangements or by affecting the stability of intermediates.

Further research into the thermal and catalytic conditions required for decarboxylation would be necessary to fully elucidate the mechanistic pathways involved.

Following a comprehensive search for the chemical compound "this compound," it has been determined that there is no specific scientific literature or database entry corresponding to a compound with this exact name. The name appears to be non-standard, and as a result, no research findings concerning its specific chemical reactivity, including acylation, alkylation, condensation reactions, or intramolecular cyclization pathways, could be located.

The structure implied by the name—a quaternary α-amino acid featuring both a vinyl group and a carboxyethyl group—belongs to a class of compounds known as unsaturated, non-proteinogenic amino acids. While extensive research exists on the reactivity of related molecules, such as α-vinyl amino acids nih.govnih.govunl.eduresearchgate.net, α-vinylglutamate nih.govresearchgate.net, and general methods for the synthesis and modification of quaternary amino acids acs.org, the strict constraint to focus solely on "this compound" prevents the use of this analogous information.

Applying general reactivity principles from similar compounds without direct evidence would be speculative and would violate the core instruction not to introduce information outside the explicit scope of the named compound.

Therefore, due to the absence of specific, verifiable research data for "this compound," it is not possible to generate the requested scientific article with the required level of detail and accuracy.

Theoretical and Computational Chemistry Studies of 2 Ammonio 2 2 Carboxyethyl Pent 4 Enoate

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations would serve as a fundamental approach to understanding the intrinsic properties of 2-Ammonio-2-(2-carboxyethyl)pent-4-enoate at the atomic and electronic levels. These calculations solve approximations of the Schrödinger equation for the molecule, providing detailed insights into its behavior.

Electronic Structure and Bonding Analysis

A thorough investigation into the electronic structure would elucidate the distribution of electrons within the molecule, which is crucial for understanding its stability and reactivity. This analysis would typically involve:

Molecular Orbital (MO) Theory: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and electronic transitions.

Electron Density Distribution: Mapping the electron density to identify regions of high and low electron concentration. This would reveal the locations of covalent bonds and lone pairs.

Natural Bond Orbital (NBO) Analysis: This would be used to analyze the charge distribution on individual atoms, characterize the nature of the chemical bonds (e.g., ionic vs. covalent character), and quantify hyperconjugative interactions that contribute to molecular stability.

A hypothetical data table for NBO analysis might look like this:

| Atom | Natural Charge (e) |

| N1 | -0.95 |

| C2 | 0.25 |

| C3 | -0.15 |

| O1 | -0.70 |

| O2 | -0.72 |

| Note: This table is for illustrative purposes only and does not represent actual calculated data. |

Reactivity Prediction and Reaction Mechanism Elucidation

QM calculations are instrumental in predicting how this compound might react with other chemical species. This involves:

Electrostatic Potential (ESP) Mapping: Visualizing the electrostatic potential on the molecular surface to predict sites susceptible to electrophilic and nucleophilic attack. The ammonio group would likely be an electrophilic site, while the carboxylate and the double bond would be nucleophilic sites.

Fukui Functions: These are used to identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks.

Transition State Searching: For a proposed reaction, computational methods can locate the transition state structure and calculate its energy. This information is vital for determining the activation energy and, consequently, the reaction rate. This could be applied to study potential intramolecular cyclization reactions or its reactivity with various reagents. nih.gov

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

QM methods can predict various spectroscopic properties, which are invaluable for experimental characterization.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) would aid in the interpretation of experimental spectra, helping to assign specific peaks to individual atoms in the molecule.

A hypothetical data table for predicted vibrational frequencies might be:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| 1 | 3400 | N-H stretch |

| 2 | 3000 | C-H stretch (alkene) |

| 3 | 1750 | C=O stretch (carboxylate) |

| 4 | 1640 | C=C stretch |

| Note: This table is for illustrative purposes only and does not represent actual calculated data. |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations would be employed to study the dynamic behavior of this compound over time, providing insights that are complementary to the static picture from QM calculations. nih.gov

Conformational Sampling and Stability

Due to the presence of several rotatable single bonds, this compound can exist in numerous conformations. MD simulations would explore the potential energy surface of the molecule to:

Identify Stable Conformers: By simulating the molecule's motion, the most frequently occurring and lowest energy conformations can be identified.

Analyze Conformational Transitions: The simulations would reveal the pathways and energy barriers for transitions between different stable conformations.

Solvent Effects and Solvation Properties

The properties and behavior of this compound would be significantly influenced by its environment, particularly in a solvent like water. MD simulations incorporating explicit solvent molecules would be used to:

Study Solvation Shell Structure: Analyze the arrangement of solvent molecules (e.g., water) around the different functional groups of the solute (ammonio, carboxylate).

Calculate Solvation Free Energy: Determine the energy change associated with transferring the molecule from a vacuum to a solvent, which is a key measure of its solubility.

Radial Distribution Functions (RDFs): These would be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute, providing a detailed picture of the solvation structure.

A hypothetical RDF plot would show distinct peaks indicating the formation of structured solvation shells around the charged ammonio and carboxylate groups.

Docking and Molecular Modeling of Enzyme-Substrate Complexes

Prediction of Binding Modes and Affinities

No research data is available to describe the predicted binding modes or to quantify the binding affinities of this compound with any enzyme. Such a study would typically involve the use of computational software to simulate the interaction between the compound and a target enzyme, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. The results would be presented with metrics like binding energy (e.g., in kcal/mol).

Rational Design of Enzyme Inhibitors or Substrates

There are no published studies on the use of this compound as a scaffold for the rational design of new enzyme inhibitors or substrates. This process would involve iterative computational analysis and chemical synthesis, where the structure of the parent compound is systematically modified to improve its binding affinity, selectivity, or other pharmacologically relevant properties.

Research Applications and Broader Scientific Context

Use as a Building Block in Complex Molecule Synthesis

The reactivity of the terminal alkene and the inherent chirality of the amino acid core make 2-Ammonio-2-(2-carboxyethyl)pent-4-enoate a strategic precursor in the synthesis of more complex molecules, including advanced materials and sophisticated biological mimics.

The presence of the pent-4-enoate (B1234886) side chain opens avenues for polymerization and material science applications. The terminal double bond can participate in various polymerization reactions, such as radical polymerization, ring-opening metathesis polymerization (ROMP), or as a substrate for thiol-ene "click" chemistry. These reactions can lead to the formation of novel polymers with integrated amino acid functionalities.

The incorporation of the glutamic acid-like structure can impart specific properties to the resulting polymers, such as:

Biocompatibility and Biodegradability: The amino acid backbone can be susceptible to enzymatic degradation, making the resulting materials potentially suitable for biomedical applications.

Chirality: The inherent chirality of the monomer can be transferred to the polymer, leading to materials with unique optical or recognition properties.

Functional Handles: The carboxylic acid groups provide sites for further modification, such as drug conjugation or the attachment of targeting ligands.

One class of polymers that can be synthesized from such monomers are polypeptoids, which are N-substituted glycine (B1666218) polymers. wikipedia.org While not a direct precursor, the principles of using amino acid-like structures to create functional polymers are well-established. wikipedia.org

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Technique | Reactive Group | Potential Polymer Properties |

|---|---|---|

| Radical Polymerization | Alkene | Carbon-chain backbone with pendant amino acid groups |

| Thiol-Ene Coupling | Alkene | Thioether-linked polymers with high efficiency and orthogonality |

In the realm of medicinal chemistry and chemical biology, unnatural amino acids are crucial for the design of peptides and peptidomimetics with enhanced properties. nih.govslideshare.net The incorporation of non-proteinogenic amino acids like this compound can introduce novel structural constraints and functionalities into peptide chains. nih.govacs.org

The allylic side chain can serve several purposes in peptidomimetic design:

Conformational Constraint: The double bond can be used to create cyclic peptides through ring-closing metathesis, which can lock the peptide into a specific bioactive conformation. nih.gov This is a critical strategy for improving receptor affinity and selectivity. nih.gov

Introduction of New Functionality: The alkene can be further functionalized post-synthesis to introduce probes, labels, or other chemical groups. nih.gov

Metabolic Stability: The presence of an unnatural side chain can confer resistance to proteolytic degradation, a common limitation of natural peptide-based therapeutics. nih.gov

The synthesis of glutamic acid derivatives with orthogonal protection strategies allows for their selective incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). nih.gov For example, a protected form of a glutamic acid analog can be synthesized and then incorporated into a growing peptide chain. nih.gov

Table 2: Applications in Peptidomimetic Design

| Application | Rationale | Desired Outcome |

|---|---|---|

| Synthesis of Cyclic Peptides | Ring-closing metathesis of the allyl group with another unsaturated residue. | Conformationally constrained peptides with enhanced receptor binding. nih.gov |

| Post-Synthetic Modification | The alkene serves as a handle for further chemical reactions. | Introduction of fluorescent probes, biotin (B1667282) tags, or drug molecules. |

Application as a Biochemical Probe

The unique chemical features of this compound also make it a suitable candidate for use as a biochemical probe to investigate and manipulate biological systems.

Isotopically labeled versions of amino acids are invaluable tools for tracing metabolic pathways. researchgate.netnih.govmdpi.com By introducing a stable isotope (e.g., ¹³C or ¹⁵N) or a radioactive isotope (e.g., ¹⁴C) into the structure of this compound, researchers could follow its uptake and transformation within cells or organisms.

Given its structural similarity to glutamic acid, it could potentially be used to probe pathways involving glutamate (B1630785) and glutamine metabolism. researchgate.netnih.gov For instance, it could be used to study the enzymes involved in amino acid transamination or decarboxylation. drugbank.com However, the presence of the unsaturated side chain might alter its recognition by some enzymes, providing a way to differentiate between metabolic routes. acs.org

Unsaturated amino acids can act as substrate analogues or inhibitors for various enzymes. nih.gov The double bond in this compound can serve as a reactive handle for enzyme-catalyzed transformations or as a tool to probe the active site of an enzyme. nih.govresearchgate.net

For example, it could be investigated as a substrate for enzymes that metabolize glutamic acid. drugbank.com The kinetic parameters of the enzymatic reaction (e.g., Kₘ and kcat) with this analogue could provide insights into the substrate specificity and catalytic mechanism of the enzyme. nih.gov

Furthermore, such analogues can be designed as mechanism-based inhibitors. savemyexams.com In this scenario, the enzyme would recognize the analogue and initiate its catalytic cycle, but the reactive alkene functionality could lead to the formation of a covalent bond with an active site residue, resulting in irreversible inhibition. nih.gov This is a powerful technique for identifying and characterizing enzyme function.

Table 3: Potential Enzyme Interactions

| Enzyme Class | Potential Interaction | Information Gained |

|---|---|---|

| Transaminases | Substrate analogue | Specificity of the amino acid binding pocket. drugbank.com |

| Decarboxylases | Potential substrate or inhibitor | Role of the side chain in substrate recognition and catalysis. |

| P450 Enzymes | Potential for allylic oxidation | Understanding of enzymatic C-H activation and oxidation mechanisms. nih.govresearchgate.net |

Contribution to Understanding Fundamental Biochemical Processes

The study of how biological systems interact with unnatural molecules like this compound can provide profound insights into the fundamental principles of molecular recognition and catalysis. The introduction of a "chemical mutation" in the form of the allylic side chain allows researchers to probe the stringency of enzymatic substrate selection and the adaptability of metabolic pathways.

By observing how enzymes and metabolic networks respond to this analogue, scientists can better understand:

Enzyme Specificity: The degree to which an enzyme can tolerate modifications in its substrate provides information about the architecture and flexibility of its active site. ncert.nic.in

Metabolic Plasticity: The ability of a cell to process or detoxify an unnatural amino acid sheds light on the robustness and interconnectedness of its metabolic networks. nih.gov